Cas no 796875-53-1 (4-tert-Butyl-2-ethoxybenzoic Acid)

4-tert-Butyl-2-ethoxybenzoic Acid structure
796875-53-1 structure
Nome do Produto:4-tert-Butyl-2-ethoxybenzoic Acid
N.o CAS:796875-53-1
MF:C13H18O3
MW:222.280224323273
MDL:MFCD07366640
CID:562274

4-tert-Butyl-2-ethoxybenzoic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(tert-Butyl)-2-ethoxybenzoic acid
    • 4-(t-Butyl)-2-Ethoxy Benzoic Acid
    • 4-tert-butyl-2-ethoxybenzoic acid
    • 4-tert-Butyl-2-ethoxy-benzoic acid
    • Benzoicacid, 4-(1,1-dimethylethyl)-2-ethoxy-
    • 4-(tert-butyl)-2-ethoxy-benzoic acid
    • KSC376S1B
    • 4-t-butyl-2-ethoxybenzoic acid
    • UZRSFWUQUGFVBS-UHFFFAOYSA-N
    • 2-Ethoxy-4-tert-butylbenzoic acid
    • 4-(tert-Butyl)-2-ethoxybenzoicAcid
    • T
    • 4-(1,1-Dimethylethyl)-2-ethoxybenzoic acid (ACI)
    • 4-tert-Butyl-2-ethoxybenzoic Acid
    • MDL: MFCD07366640
    • Inchi: 1S/C13H18O3/c1-5-16-11-8-9(13(2,3)4)6-7-10(11)12(14)15/h6-8H,5H2,1-4H3,(H,14,15)
    • Chave InChI: UZRSFWUQUGFVBS-UHFFFAOYSA-N
    • SMILES: O=C(C1C(OCC)=CC(C(C)(C)C)=CC=1)O

Propriedades Computadas

  • Massa Exacta: 222.12600
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 242
  • Superfície polar topológica: 46.5

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Ponto de ebulição: 329.6℃ at 760 mmHg
  • PSA: 46.53000
  • LogP: 3.08100

4-tert-Butyl-2-ethoxybenzoic Acid Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P261;P305+P351+P338
  • Condição de armazenamento:Room temperature

4-tert-Butyl-2-ethoxybenzoic Acid Dados aduaneiros

  • CÓDIGO SH:2918990090
  • Dados aduaneiros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-tert-Butyl-2-ethoxybenzoic Acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052486-5g
4-(tert-Butyl)-2-ethoxybenzoic acid
796875-53-1 98%
5g
¥325.00 2024-07-28
eNovation Chemicals LLC
Y0984942-25g
4-(tert-Butyl)-2-ethoxybenzoic acid
796875-53-1 95%
25g
$355 2024-08-02
eNovation Chemicals LLC
D711190-25g
4-(t-Butyl)-2-Ethoxy Benzoic Acid
796875-53-1 97%
25g
$600 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052486-1g
4-(tert-Butyl)-2-ethoxybenzoic acid
796875-53-1 98%
1g
¥113.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T11010-5g
4-(tert-Butyl)-2-ethoxybenzoic acid
796875-53-1 97%
5g
¥265.0 2023-09-06
eNovation Chemicals LLC
D540400-5g
4-tert-Butyl-2-ethoxy-benzoic acid
796875-53-1 97%
5g
$170 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GL563-200mg
4-tert-Butyl-2-ethoxybenzoic Acid
796875-53-1 97%
200mg
82.0CNY 2021-07-10
TRC
T135625-100mg
4-tert-Butyl-2-ethoxybenzoic Acid
796875-53-1
100mg
$ 65.00 2022-06-03
eNovation Chemicals LLC
D692678-10g
4-(tert-Butyl)-2-ethoxybenzoic Acid
796875-53-1 >97%
10g
$270 2023-09-03
Fluorochem
040704-10g
4-tert-Butyl-2-ethoxy-benzoic acid
796875-53-1 97%
10g
£234.00 2022-02-28

4-tert-Butyl-2-ethoxybenzoic Acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  15 min, < 35 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  5 min, < 35 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  8 h, reflux
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C; reflux; 2.5 h, reflux; reflux → -20 °C
3.2 -20 °C; -20 °C → rt; overnight, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
A Practical Synthesis of a cis-4,5-Bis(4-chlorophenyl)imidazoline Intermediate for Nutlin Analogs
Shu, Lianhe; et al, Organic Process Research & Development, 2012, 16(11), 1866-1869

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt → reflux; 3 h, reflux; reflux → rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C
2.2 40 °C; 40 °C → reflux; 4 h, reflux; reflux → -20 °C
2.3 -20 °C; -20 °C → rt; overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Small Molecules Simultaneously Inhibiting p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs): Discovery of Novel Multitargeting Antitumor Agents
He, Shipeng; et al, Journal of Medicinal Chemistry, 2018, 61(16), 7245-7260

Método de produção 3

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C
1.2 40 °C; 40 °C → reflux; 4 h, reflux; reflux → -20 °C
1.3 -20 °C; -20 °C → rt; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Small Molecules Simultaneously Inhibiting p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs): Discovery of Novel Multitargeting Antitumor Agents
He, Shipeng; et al, Journal of Medicinal Chemistry, 2018, 61(16), 7245-7260

Método de produção 4

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C; reflux; 2.5 h, reflux; reflux → -20 °C
1.2 -20 °C; -20 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
A Practical Synthesis of a cis-4,5-Bis(4-chlorophenyl)imidazoline Intermediate for Nutlin Analogs
Shu, Lianhe; et al, Organic Process Research & Development, 2012, 16(11), 1866-1869

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  8 h, reflux
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C; reflux; 2.5 h, reflux; reflux → -20 °C
2.2 -20 °C; -20 °C → rt; overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
A Practical Synthesis of a cis-4,5-Bis(4-chlorophenyl)imidazoline Intermediate for Nutlin Analogs
Shu, Lianhe; et al, Organic Process Research & Development, 2012, 16(11), 1866-1869

Método de produção 6

Condições de reacção
1.1 Reagents: Diazomethane Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  10 min, 0 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt → reflux; 3 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 40 °C
3.2 40 °C; 40 °C → reflux; 4 h, reflux; reflux → -20 °C
3.3 -20 °C; -20 °C → rt; overnight, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Small Molecules Simultaneously Inhibiting p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs): Discovery of Novel Multitargeting Antitumor Agents
He, Shipeng; et al, Journal of Medicinal Chemistry, 2018, 61(16), 7245-7260

4-tert-Butyl-2-ethoxybenzoic Acid Raw materials

4-tert-Butyl-2-ethoxybenzoic Acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:796875-53-1)4-tert-Butyl-2-ethoxybenzoic Acid
A848502
Pureza:99%
Quantidade:100g
Preço ($):543.0